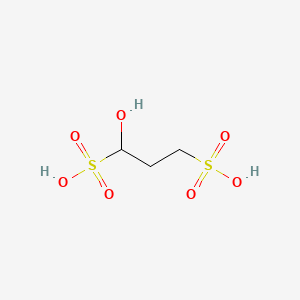

1-Hydroxy-1,3-propanedisulfonic acid

概要

説明

1-Hydroxy-1,3-propanedisulfonic acid is a chemical compound with the molecular formula C3H9NaO7S2. It is known for its strong acidic properties and high solubility in water. This compound is used in various industrial and scientific applications due to its unique chemical structure and reactivity.

準備方法

1-Hydroxy-1,3-propanedisulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with an aqueous solution of bisulfite in the presence of oxygen at boiling temperature . This method yields salts of this compound. Industrial production often involves the use of neutral or slightly alkaline sulfite solutions and finely divided oxygen or oxygen-containing gases, such as air, or oxidizing agents like peroxides .

化学反応の分析

1-Hydroxy-1,3-propanedisulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, peroxides, and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce various sulfonate esters.

科学的研究の応用

1-Hydroxy-1,3-propanedisulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst or reagent in organic synthesis reactions, such as esterification, etherification, and alkylation . Its strong acidic properties make it an effective pH regulator or buffer in certain chemical processes. In biology and medicine, it is used in the production of specialty chemicals, such as surfactants and detergents, due to its excellent water solubility and surface activity .

作用機序

The mechanism of action of 1-Hydroxy-1,3-propanedisulfonic acid involves its strong acidic properties, which facilitate various chemical reactions. The sulfonic acid groups in the compound act as strong acid catalysts, promoting reactions such as esterification and alkylation . The molecular targets and pathways involved in these reactions depend on the specific application and conditions used.

類似化合物との比較

1-Hydroxy-1,3-propanedisulfonic acid can be compared with other similar compounds, such as 3-Hydroxy-1-propanesulfonic acid and 1,3-Propanedisulfonic acid . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, 3-Hydroxy-1-propanesulfonic acid is often used as a reagent in organic synthesis, while 1,3-Propanedisulfonic acid is evaluated as a protector of renal function in AA amyloidosis .

生物活性

1-Hydroxy-1,3-propanedisulfonic acid (HPSA) is a sulfonated compound with potential biological activities that have garnered interest in various fields, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of HPSA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₃H₈O₇S₂

- CAS Number : 21668-77-9

- Molecular Weight : 192.22 g/mol

HPSA's biological activity is primarily attributed to its ability to interact with amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. The following mechanisms have been identified:

- Inhibition of Amyloid Aggregation : HPSA has been shown to inhibit the aggregation of Aβ peptides, thereby reducing the formation of toxic oligomers that contribute to neuronal toxicity .

- Membrane Interaction : The compound may disrupt membrane integrity through electrostatic interactions, similar to other sulfonated compounds. This disruption can lead to altered cellular signaling and increased cell death in certain contexts .

In Vitro Studies

Research indicates that HPSA exhibits significant inhibitory effects on the aggregation of Aβ peptides. In a study using turbidity measurements and spectroscopy techniques, HPSA was found to reduce the formation of amyloid fibrils in a dose-dependent manner .

Case Studies

- Alzheimer's Disease : In clinical settings, compounds similar to HPSA have been investigated for their potential in treating Alzheimer's disease. For instance, 3-amino-1-propanesulfonic acid (3APS), a related compound, is currently under clinical trials for its efficacy in reducing amyloid deposition in patients with Alzheimer's .

- Neuroprotective Effects : A study highlighted the neuroprotective effects of HPSA against oxidative stress-induced cell death in neuronal cell lines. The results suggested that HPSA could mitigate oxidative damage and promote cell viability under stress conditions .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-hydroxypropane-1,3-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O7S2/c4-3(12(8,9)10)1-2-11(5,6)7/h3-4H,1-2H2,(H,5,6,7)(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEHYGDNXTWNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35850-94-3 | |

| Record name | 1-Hydroxy-1,3-propanedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。